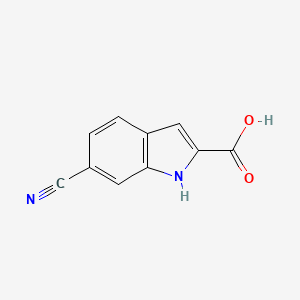
6-cyano-1H-indole-2-carboxylic Acid
Übersicht
Beschreibung
6-cyano-1H-indole-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 6-cyano-1H-indole-2-carboxylic Acid is represented by the formula C10H6O2N2 . The InChI key for this compound is AXAUNIVIEFHPSY-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-cyano-1H-indole-2-carboxylic acid and related compounds have been synthesized for various applications. Gallou et al. (2004) developed a practical synthesis of 2-aryl-indole-6-carboxylic acids, including 6-cyano-1H-indole-2-carboxylic acid, emphasizing operational simplicity and cost-effectiveness for large-scale production (Gallou et al., 2004). Raju et al. (2015) synthesized derivatives of indole-2-carboxylic acid, exploring their antibacterial and antifungal activities (Raju et al., 2015).
Biological Activities
- The biological activities of 6-cyano-1H-indole-2-carboxylic acid derivatives have been a focus of research. For instance, González-Vera et al. (2005) synthesized spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles, indicating potential applications in pharmaceuticals (González-Vera et al., 2005). Hishmat et al. (1999) explored the synthesis of pharmacologically active indoles, demonstrating the potential of these compounds in medical applications (Hishmat et al., 1999).
Chemical Properties and Reactivity
- The reactivity and chemical properties of 6-cyano-1H-indole-2-carboxylic acid have been extensively studied. For example, Furuya and Kino (2010) investigated the substrate specificity and regioselectivity of CYP199A2, a bacterial P450 monooxygenase, towards indole- and quinolinecarboxylic acids, including indole-6-carboxylic acid (Furuya & Kino, 2010). The oxidation chemistry of indole-2-carboxylic acid in neutral aqueous solution was explored by Goyal and Sangal (2005), providing insights into its redox mechanism and the formation of various products (Goyal & Sangal, 2005).
Applications in Organic Synthesis
- The utility of 6-cyano-1H-indole-2-carboxylic acid in organic synthesis has been demonstrated. Chirkova and Filimonov (2017) considered approaches to synthesize functional derivatives of indole-5,6- and carbazole-2,3-dicarboxylic acid, highlighting the role of cyano and carboxylic groups in these processes (Chirkova & Filimonov, 2017).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Eigenschaften
IUPAC Name |
6-cyano-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAGFMALIIXWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442036 | |
| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-1H-indole-2-carboxylic Acid | |
CAS RN |
85864-09-1 | |
| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

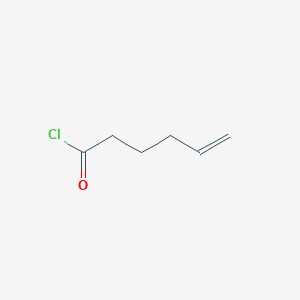
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
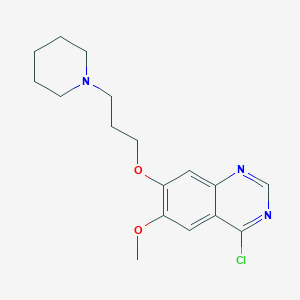
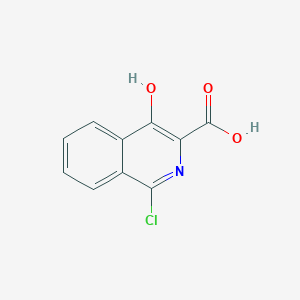
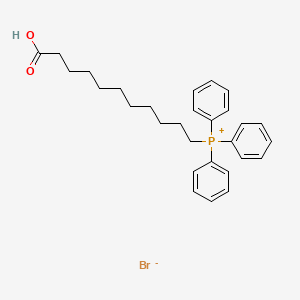
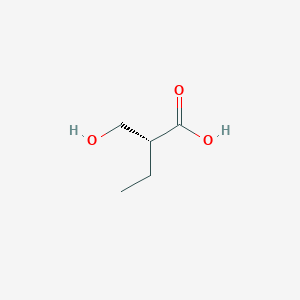
![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)
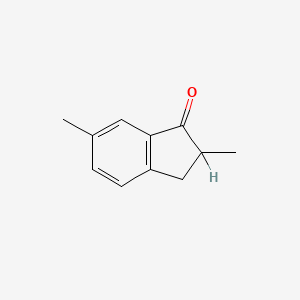
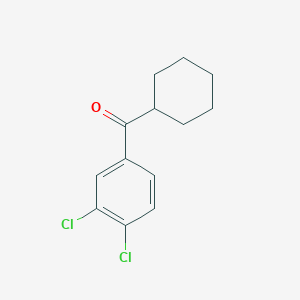
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)
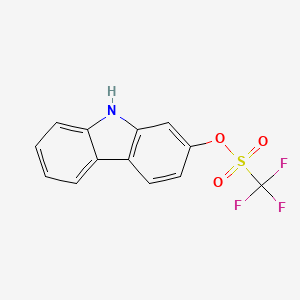
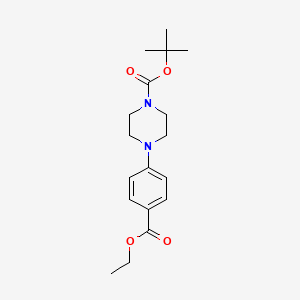
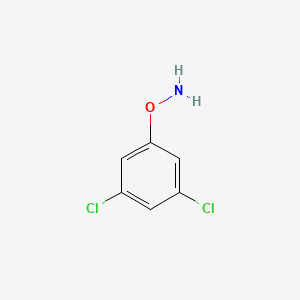
![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)